P18IN011
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
P18IN011 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeug zur Untersuchung von Proteininteraktionen, insbesondere solche, die Cyclin-abhängige Kinasen betreffen.
Biologie: Hilft beim Verständnis der Zellzyklusregulation und der Rolle von p18 in zellulären Prozessen.
Medizin: Potenzielle therapeutische Anwendungen bei der Expansion hämatopoetischer Stammzellen für Knochenmarktransplantationen.
Industrie: Könnte bei der Entwicklung neuer Medikamente eingesetzt werden, die auf zellzyklusbezogene Krankheiten abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es direkt an das p18-Protein bindet und so seine Interaktion mit Cdk6 blockiert. Diese Störung verhindert die Bildung des p18-Cdk6-Komplexes, der für den Zellzyklusfortschritt entscheidend ist. Durch die Hemmung dieser Interaktion fördert this compound die Selbsterneuerung hämatopoetischer Stammzellen und verbessert ihre langfristige Repopulationsfähigkeit .
Ähnliche Verbindungen:
P16INK4A-Inhibitoren: Diese Verbindungen zielen ebenfalls auf Cyclin-abhängige Kinasen ab, haben jedoch unterschiedliche Spezifität und Wirkungen.
P27Kip1-Inhibitoren: Eine weitere Klasse von Inhibitoren, die den Zellzyklus regulieren, indem sie mit verschiedenen Cyclin-abhängigen Kinasen interagieren.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner selektiven Hemmung der p18-Cdk6-Interaktion, ohne die p16-Cdk6-Interaktion zu beeinflussen. Diese Spezifität ermöglicht eine gezielte Modulation des Zellzyklus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht .
Wirkmechanismus
Target of Action
The primary target of P18IN011 is the p18 protein . This protein plays a crucial role in the regulation of the cell cycle, and its interaction with this compound leads to the disruption of the p18-Cdk6 complex .
Mode of Action
This compound directly interacts with the p18 protein, blocking its activity . Specifically, it disrupts the formation of the p18-Cdk6 complex, a key component in cell cycle regulation .
Biochemical Pathways
The disruption of the p18-Cdk6 complex by this compound affects the cell cycle regulation pathway . This disruption can lead to changes in cell proliferation and apoptosis, although this compound is suggested to exert little influence on these processes .
Pharmacokinetics
It is known that this compound is soluble in dmso at a concentration of 50 mg/ml , which may influence its bioavailability.
Result of Action
The action of this compound leads to significant biological effects. It has been shown to expand hematopoietic stem cells’ (HSCs) long-term repopulating ability by approximately 4.2-fold and increase the frequency with an ED50 of 5.70 µM .
Action Environment
It is known that this compound should be stored at a temperature of 2-8°c and protected from light , suggesting that these factors may influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate is known to disrupt the formation of the p18-Cdk6 complex, with no effect on the p16-Cdk6 interaction . This suggests that it may have a role in regulating cell cycle progression, as Cdk6 is a key player in cell cycle control.
Cellular Effects
In cellular contexts, 1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate has been shown to significantly expand Hematopoietic Stem Cells (HSCs) long-term repopulating ability by 4.2-fold and increase the frequency with an ED 50 of 5.70 µM . It is suggested to exert little influence through cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate involves direct interaction with the p18 protein . By blocking the activity of p18, it disrupts the formation of the p18-Cdk6 complex, thereby potentially altering cell cycle progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P18IN011 involves the formation of a benzoxazole ring followed by the introduction of an acetamido group and a benzenesulfonate moiety. The key steps include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of Acetamido Group: Acetylation of the amino group using acetic anhydride or acetyl chloride.
Sulfonation: The final step involves sulfonation of the benzene ring using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoxazole ring.
Reduction: The compound can be reduced at the sulfonate group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups like halides, nitro groups, or alkyl groups.
Vergleich Mit ähnlichen Verbindungen
P16INK4A Inhibitors: These compounds also target cyclin-dependent kinases but have different specificity and effects.
P27Kip1 Inhibitors: Another class of inhibitors that regulate the cell cycle by interacting with different cyclin-dependent kinases.
Uniqueness of P18IN011: this compound is unique in its selective inhibition of the p18-Cdk6 interaction without affecting the p16-Cdk6 interaction. This specificity allows for targeted modulation of the cell cycle, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXNKGXJEIVCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320154 | |
Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77408-67-4 | |
Record name | NSC355390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.